(E)-O-ethoxycarbonyl cefprozil

Catalog No.
S14397817
CAS No.
M.F
C21H23N3O7S
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-O-ethoxycarbonyl cefprozil

Product Name

(E)-O-ethoxycarbonyl cefprozil

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C21H23N3O7S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C21H23N3O7S/c1-3-5-12-10-32-19-15(18(26)24(19)16(12)20(27)28)23-17(25)14(22)11-6-8-13(9-7-11)31-21(29)30-4-2/h3,5-9,14-15,19H,4,10,22H2,1-2H3,(H,23,25)(H,27,28)/b5-3+/t14-,15-,19-/m1/s1

InChI Key

CFBSIWMVVPRUMF-XXZLHFTLSA-N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)N

Isomeric SMILES

CCOC(=O)OC1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N

(E)-O-ethoxycarbonyl cefprozil is a chemical compound that serves as a derivative of cefprozil, which is classified as a second-generation cephalosporin antibiotic. Cephalosporins are a group of β-lactam antibiotics known for their effectiveness against a broad spectrum of bacterial infections, including both Gram-positive and Gram-negative bacteria. The specific modification of cefprozil to form (E)-O-ethoxycarbonyl cefprozil enhances certain pharmacological properties, making it an important subject of study in pharmaceutical research.

, including:

  • Oxidation: This process can alter the functional groups within the compound, potentially affecting its biological activity.
  • Reduction: Reduction reactions modify the oxidation state of specific atoms in the molecule.
  • Substitution: In substitution reactions, one functional group is replaced by another, allowing for modifications in the compound's properties.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
  • Substitution: Various halogenating agents and nucleophiles are utilized based on the desired outcome.

Major Products

The products formed from these reactions depend on reaction conditions and reagents. For instance, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.

The biological activity of (E)-O-ethoxycarbonyl cefprozil is primarily linked to its mechanism of action as an antibiotic. Similar to other cephalosporins, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding disrupts the transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and ultimately causing cell lysis and death .

The synthesis of (E)-O-ethoxycarbonyl cefprozil involves multiple steps:

  • Preparation of Key Intermediate: The synthesis typically begins with the formation of a key intermediate.
  • Silylation: The intermediate is silylated using N,O-bis(trimethylsilyl)acetamide.
  • Reaction with Ethyl Chloroformate: The silylated intermediate reacts with ethyl chloroformate to form the ethoxycarbonyl derivative.
  • Deprotection: The final product is obtained by deprotecting the silylated compound using aqueous hydrochloric acid.

In industrial production, these methods are scaled up using techniques like continuous flow chemistry to optimize yield and purity while minimizing impurities .

(E)-O-ethoxycarbonyl cefprozil has several applications in scientific research and medicine:

  • Chemistry Research: It serves as a model compound for studying cephalosporin derivatives and their reactivity.
  • Biological Studies: Researchers investigate its interactions with bacterial enzymes to understand resistance mechanisms.
  • Medical Research: It is explored for its potential efficacy against various bacterial infections, particularly those resistant to other antibiotics.
  • Pharmaceutical Development: The compound is utilized in developing new formulations and drug delivery systems .

Studies on (E)-O-ethoxycarbonyl cefprozil focus on its interactions with various biological targets, particularly bacterial enzymes that confer resistance to antibiotics. Understanding these interactions helps in designing more effective derivatives and improving therapeutic strategies against resistant strains .

Several compounds share similarities with (E)-O-ethoxycarbonyl cefprozil, particularly within the cephalosporin class. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
CefprozilSecond-generation cephalosporinBroad-spectrum activity against bacteria
CefuroximeSecond-generation cephalosporinEnhanced stability against β-lactamases
CefaclorFirst-generation cephalosporinEffective against respiratory tract infections
CeftazidimeThird-generation cephalosporinActivity against Pseudomonas aeruginosa

(E)-O-ethoxycarbonyl cefprozil stands out due to its specific ethoxycarbonyl modification which enhances certain pharmacokinetic properties compared to other cephalosporins, potentially improving efficacy and reducing side effects .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

461.12567125 g/mol

Monoisotopic Mass

461.12567125 g/mol

Heavy Atom Count

32

UNII

9A51CI8U2N

Dates

Last modified: 08-10-2024

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